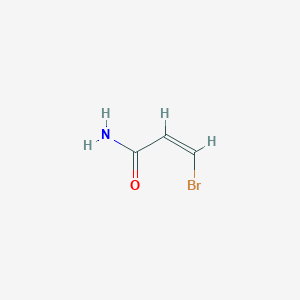
(2Z)-3-bromoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-bromoprop-2-enamide is an organic compound characterized by the presence of a bromine atom attached to a propenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Prop-2-enamide: : One common method involves the bromination of prop-2-enamide. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the addition of the bromine atom to the double bond of prop-2-enamide.
-
Industrial Production Methods: : Industrially, (2Z)-3-bromoprop-2-enamide can be synthesized through a controlled bromination process, ensuring high yield and purity. The reaction is often carried out in a solvent like dichloromethane (CH₂Cl₂) under controlled temperature conditions to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : (2Z)-3-bromoprop-2-enamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), amine (NH₂⁻), or thiolate (RS⁻) ions.
-
Addition Reactions: : The compound can participate in addition reactions, particularly with nucleophiles, due to the presence of the double bond. For example, it can react with hydrogen bromide (HBr) to form 3,3-dibromopropanamide.
-
Oxidation and Reduction: : While less common, this compound can undergo oxidation to form corresponding acids or reduction to form amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH₂) in solvents like ethanol or liquid ammonia.
Addition Reactions: Hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl₄).
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted prop-2-enamides.
Addition: Formation of dibrominated compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry
Organic Synthesis: (2Z)-3-bromoprop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry
Material Science: Utilized in the development of polymers and other advanced materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which (2Z)-3-bromoprop-2-enamide exerts its effects is primarily through its reactive bromine atom, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The molecular targets often include thiol groups in cysteine residues and amino groups in lysine residues.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-bromoprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
3-chloroprop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
3-iodoprop-2-enamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2Z)-3-bromoprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with other molecules. The presence of the bromine atom also imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its chlorine and iodine analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C3H4BrNO |
|---|---|
Molecular Weight |
149.97 g/mol |
IUPAC Name |
(Z)-3-bromoprop-2-enamide |
InChI |
InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1- |
InChI Key |
OSXBAMSLLBEUGB-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\Br)\C(=O)N |
Canonical SMILES |
C(=CBr)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
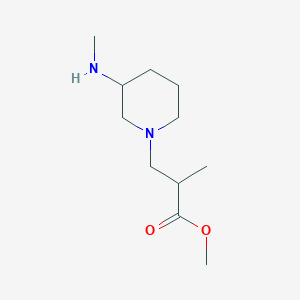

![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)

![4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylic Acid](/img/structure/B13517320.png)
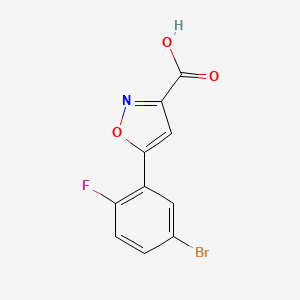
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13517332.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B13517333.png)
![tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13517341.png)
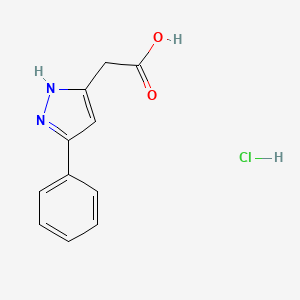
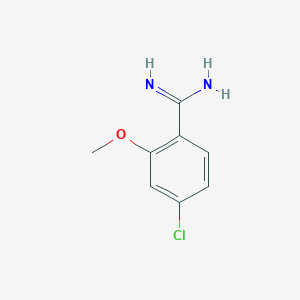

![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
